![molecular formula C25H28O5 B3029856 Euchrestaflavanone A CAS No. 80510-05-0](/img/structure/B3029856.png)
Euchrestaflavanone A
Overview
Description
Euchrestaflavanone A is a flavonoid found in the root bark of Cudrania tricuspidate . It has been identified as an antithrombotic agent, inhibiting platelet aggregation and exhibiting antiplatelet and antithrombotic properties . This makes it a potential compound for thromboprophylaxis .
Molecular Structure Analysis
Euchrestaflavanone A has a molecular weight of 408.49 and its formula is C25H28O5 . The SMILES notation for its structure isO=C1CC@@HC(C/C=C(C)\\C)=C2)OC3=C(C/C=C(C)\\C)C(O)=CC(O)=C13
. Physical And Chemical Properties Analysis
Euchrestaflavanone A is a colorless needle-like compound with a melting point of 145-147°C . Its specific rotation is -35° (c 0.2, EtOH) . The UV absorption maxima are at 295 (4.29), 340 (sh 3.80), +EtONa: 252 (4.70), 337 (4.52); +AlCl: 297 (4.29), 340sh (3.70); +NaOAc: 295 (4.24), 338 (4.22) .Scientific Research Applications
Anti-Platelet and Anti-Thrombotic Effects
EFA has been investigated for its ability to attenuate thrombosis by inhibiting collagen-induced platelet activation . Platelets play a crucial role in hemostasis but can also contribute to thrombosis. EFA significantly inhibits platelet aggregation and downregulates glycoprotein IIb/IIIa-mediated signaling events, including platelet adhesion, granule secretion, thromboxane A2 production, and clot retraction. Simultaneously, it upregulates the cyclic adenosine monophosphate-dependent pathway. These properties position EFA as a potential therapeutic drug candidate for preventing platelet-related thrombosis and cardiovascular disease.
Mechanism of Action
Target of Action
Euchrestaflavanone A (EFA) primarily targets platelets in the human body . Platelets play a crucial role in blood clotting and maintaining hemostasis. EFA interacts with the glycoprotein IIb/IIIa (αIIb/β3) on the platelets, which is a key receptor involved in platelet aggregation .
Mode of Action
EFA inhibits platelet aggregation, a process critical for thrombus formation . It downregulates αIIb/β3-mediated signaling events, including platelet adhesion, granule secretion, thromboxane A2 production, and clot retraction . Interestingly, EFA upregulates the cyclic adenosine monophosphate-dependent pathway , which is known to inhibit platelet activation and promote antithrombotic effects.
Biochemical Pathways
The primary biochemical pathway affected by EFA is the platelet activation pathway . By inhibiting αIIb/β3-mediated signaling events and upregulating the cyclic adenosine monophosphate-dependent pathway, EFA disrupts the normal function of platelets, thereby preventing thrombus formation .
Result of Action
The molecular and cellular effects of EFA’s action primarily manifest as anti-platelet and anti-thrombotic properties . By inhibiting platelet aggregation and modulating related signaling pathways, EFA can potentially prevent platelet-related thrombosis and cardiovascular disease .
Safety and Hazards
Safety data sheets suggest that dust formation should be avoided and that breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)23-13-22(29)24-21(28)12-20(27)18(25(24)30-23)9-6-15(3)4/h5-6,8,10-12,23,26-28H,7,9,13H2,1-4H3/t23-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIMEYWWZBBDCM-QHCPKHFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315194 | |
Record name | Euchrestaflavanone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Euchrestaflavanone A | |
CAS RN |
80510-05-0 | |
Record name | Euchrestaflavanone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80510-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Euchrestaflavanone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Euchrestaflavanone A regarding its anti-thrombotic effects?
A1: Euchrestaflavanone A exhibits anti-thrombotic properties by primarily targeting platelet activation. It effectively inhibits platelet aggregation induced by collagen. [] This inhibition stems from the downregulation of signaling events mediated by glycoprotein IIb/IIIa (αIIb/β3), a key receptor involved in platelet aggregation. [] Additionally, Euchrestaflavanone A reduces platelet adhesion, granule secretion, thromboxane A2 production, and clot retraction, all crucial steps in thrombus formation. [] Furthermore, it upregulates the cyclic adenosine monophosphate (cAMP)-dependent pathway, which plays a role in inhibiting platelet activation. []
Q2: Beyond platelet aggregation, what other biological activities have been observed with Euchrestaflavanone A?
A2: Euchrestaflavanone A has demonstrated notable inhibitory activity against MRP1-like efflux pumps in human erythrocytes. [] The compound exhibited a potency comparable to established MRP1 inhibitors like benzbromarone and displayed greater efficiency than genistein in inhibiting the efflux of the fluorescent dye BCPCF. [] These findings suggest that Euchrestaflavanone A might be a promising candidate for developing novel MRP1 inhibitors.
Q3: Has Euchrestaflavanone A shown potential in inhibiting specific enzymes?
A3: Euchrestaflavanone B, a closely related compound to Euchrestaflavanone A, has been identified as a potent inhibitor of protein kinase CKII. [] It acts as a competitive inhibitor of ATP, a substrate for CKII. [] While this research focuses on Euchrestaflavanone B, the structural similarities between Euchrestaflavanone A and B suggest that Euchrestaflavanone A might also exhibit inhibitory activity against CKII. Further research is needed to confirm this hypothesis.
Q4: What is the source of Euchrestaflavanone A and are there other related compounds found in the same source?
A4: Euchrestaflavanone A is primarily isolated from the root bark of Cudrania tricuspidata, a plant traditionally used in Asian medicine. [, , , ] This plant is also a source for other prenylated flavonoids such as Euchrestaflavanone C, and prenylated xanthones like cudraflavone B and gericudranin E, some of which have shown antibacterial and hepatoprotective activities. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.